Bitolterol
Overview
Description
Bitolterol is a prodrug of colterol . It is a beta-2-adrenergic receptor agonist . It was used to treat bronchospasms in asthma and chronic obstructive pulmonary disease (COPD) . It has a rapid onset of action (2–5 minutes) and may last up to 6–8 hours .
Synthesis Analysis
Bitolterol is a relatively selective β2-adrenoceptor agonist. Animal studies have shown a greater separation of bronchodilator and cardiovascular activities in comparison with salbutamol (albuterol) and terbutaline . The overview focuses on the stereoselectivity in pharmacodynamics and pharmacokinetics of β2-agonists and summarizes the stereoselective analytical methods for the enantioseparation of racemic beta-agonists .Molecular Structure Analysis
The molecular formula of Bitolterol is C29H35NO8S . The molecular weight is 557.7 g/mol .Chemical Reactions Analysis
Bitolterol is a prodrug that is converted in the body to colterol, its active metabolite, which is a selective beta-2 adrenergic receptor agonist . It primarily causes bronchodilation by relaxing smooth muscle in the airways .Physical And Chemical Properties Analysis
Bitolterol has a molecular formula of C28H31NO5 and a molar mass of 461.558 g·mol−1 . The InChI Key is HODFCFXCOMKRCG-UHFFFAOYSA-N .Scientific Research Applications
Bitolterol as a Pro-Drug in Asthma and COPD Treatment
Bitolterol mesylate, identified as a β2-adrenergic agonist and considered a pro-drug, is activated within the lung through esterase hydrolysis to the active compound colterol. It has been proven effective as a bronchodilator in treating adult and pediatric patients with chronic stable asthma and some cases of chronic obstructive pulmonary disease (COPD) (Walker, Kradjan, & Bierman, 1985).
Bronchodilatory Effects in Asthma Therapy
Clinical trials have shown that bitolterol administered by aerosol or nebulizer leads to significant improvements in forced expiratory volume (FEV1) in adult patients with asthma. This bronchodilatory effect, characterized by increased FEV1, has a duration of action up to 8 hours in some patients (Friedel & Brogden, 2020).
Pharmacokinetics and Selective Activation in Pulmonary Tissue
Studies indicate that bitolterol, when metabolized by esterase hydrolysis, releases the active catecholamine, N-t-butylarterenol. This process predominantly occurs in the pulmonary tissue, explaining the drug's effective bronchodilation without significant cardiac side effects. The onset of action is rapid, and the bronchodilatory effect can last more than six hours, offering considerable improvement in pulmonary function (Kass & Mingo, 1980).
Metabolic Pathway and Disposition in Human and Animal Models
The metabolism and disposition of bitolterol have been studied in human and animal models. In humans, a significant portion of administered bitolterol is absorbed and retained as the intact ester in lung tissue, gradually releasing the active beta2-adrenoceptor agonist. The pharmacological activity of bitolterol is terminated through metabolism involving conjugation or 3-O-methylation (Shargel & Dorrbecker, 1976).
Comparative Studies with Other Beta-Adrenergic Agents
Bitolterol has been compared to other beta-adrenergic agents like albuterol and isoproterenol. In studies with asthmatic patients, bitolterol showed a higher mean percent increase in FEV1 over baseline for up to 8 hours post-dose, indicating a longer duration of action compared to albuterol (Orgel, Kemp, Tinkelman, & Webb, 1985).
Safety And Hazards
properties
IUPAC Name |
[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21/h6-16,23,29-30H,17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGVEKPRDOIXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30392-41-7 (methanesulfonate salt) | |
Record name | Bitolterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022683 | |
Record name | Bitolterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bitolterol is an adrenergic beta-2 agonist. Asthma results from a narrowing of the bronchial tubes. This narrowing is caused by muscle spasm and inflammation within the bronchial tubes. Agonism of the beta-2 adrenergic receptors by bitolterol leads to a relaxation of the smooth muscles surrounding these airway tubes which then increases the diameter and ease of air flow through the tubes. | |
Record name | Bitolterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00901 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bitolterol | |
CAS RN |
30392-40-6 | |
Record name | Bitolterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30392-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bitolterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bitolterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00901 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bitolterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BITOLTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KY0QXD6LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.